molecular formula C10H9NO2 B12327052 4-Methyl-1,4a-dihydroquinoline-2,7-dione

4-Methyl-1,4a-dihydroquinoline-2,7-dione

Cat. No.: B12327052
M. Wt: 175.18 g/mol
InChI Key: FSDQJQJNVYTTDZ-UHFFFAOYSA-N
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Description

4-Methyl-1,4a-dihydroquinoline-2,7-dione is a heterocyclic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,4a-dihydroquinoline-2,7-dione can be achieved through several methods. One common approach involves the reaction of 2-methylquinoline with appropriate reagents under controlled conditions. For instance, the reaction of 2-methylquinoline with diethyl acetylenedicarboxylate in the presence of a catalyst such as PPh3 can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,4a-dihydroquinoline-2,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit unique biological and chemical properties .

Scientific Research Applications

4-Methyl-1,4a-dihydroquinoline-2,7-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-1,4a-dihydroquinoline-2,7-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity. In cancer research, the compound’s derivatives are studied for their ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1,4a-dihydroquinoline-2,7-dione stands out due to its unique structural features and the ability to undergo diverse chemical reactions, making it a valuable compound in various scientific research fields .

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

4-methyl-1,4a-dihydroquinoline-2,7-dione

InChI

InChI=1S/C10H9NO2/c1-6-4-10(13)11-9-5-7(12)2-3-8(6)9/h2-5,8H,1H3,(H,11,13)

InChI Key

FSDQJQJNVYTTDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=CC(=O)C=CC12

Origin of Product

United States

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